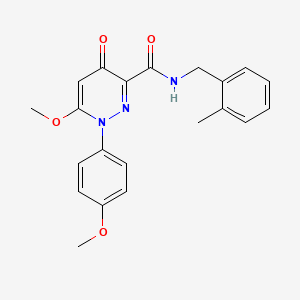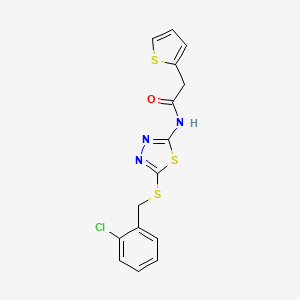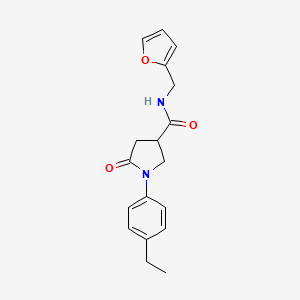![molecular formula C18H20N2O2 B11194288 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline](/img/structure/B11194288.png)
1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline is a complex organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 . This compound features a unique structure combining a cyclopropylmethoxy group, a pyrrolidine ring, and an isoquinoline moiety. Its distinct chemical architecture makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline involves multiple steps, typically starting with the preparation of the pyrrolidine and isoquinoline precursors. The cyclopropylmethoxy group is introduced through a series of reactions involving cyclopropylmethanol and appropriate reagents. The final step usually involves the coupling of the pyrrolidine and isoquinoline units under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The isoquinoline moiety may interact with aromatic residues in the target proteins, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline can be compared with other similar compounds, such as:
Pyrrolo[2,1-a]isoquinolines: These compounds share a similar core structure but differ in their substituents and overall chemical properties.
Cyclopropylmethoxy derivatives: Compounds with the cyclopropylmethoxy group exhibit similar reactivity patterns but may have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-isoquinolin-1-ylmethanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-16-4-2-1-3-14(16)7-9-19-17)20-10-8-15(11-20)22-12-13-5-6-13/h1-4,7,9,13,15H,5-6,8,10-12H2 |
InChI Key |
WCMWLGNZDSAKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B11194213.png)
![1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11194224.png)
![N-butyl-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11194228.png)


![2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11194242.png)
![3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11194247.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide](/img/structure/B11194248.png)
![N-(4-fluorobenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11194252.png)
![N-(butan-2-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11194254.png)

![3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194269.png)

![4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194276.png)
